BenchChemオンラインストアへようこそ!

(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate

Lipophilicity TPSA Drug-likeness

(5-(Furan-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate (CAS 1208393-89-8) is a heterocyclic hybrid molecule that covalently links a 5-(furan-2-yl)isoxazole substructure, via a methyl ester bridge, to a 4-oxoquinazolin-3(4H)-yl propanoate scaffold. The compound has a molecular formula of C₁₉H₁₅N₃O₅, a molecular weight of 365.35 g/mol, a calculated logP of 2.97, and a topological polar surface area of 110.47 Ų, with physicochemical properties consistent with Lipinski's Rule of Five criteria for drug-likeness.

Molecular Formula C19H15N3O5
Molecular Weight 365.345
CAS No. 1208393-89-8
Cat. No. B2948344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate
CAS1208393-89-8
Molecular FormulaC19H15N3O5
Molecular Weight365.345
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)OCC3=NOC(=C3)C4=CC=CO4
InChIInChI=1S/C19H15N3O5/c23-18(26-11-13-10-17(27-21-13)16-6-3-9-25-16)7-8-22-12-20-15-5-2-1-4-14(15)19(22)24/h1-6,9-10,12H,7-8,11H2
InChIKeyYCQKDWZAVMKYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (5-(Furan-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate (CAS 1208393-89-8) – Baseline Identity


(5-(Furan-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate (CAS 1208393-89-8) is a heterocyclic hybrid molecule that covalently links a 5-(furan-2-yl)isoxazole substructure, via a methyl ester bridge, to a 4-oxoquinazolin-3(4H)-yl propanoate scaffold [1]. The compound has a molecular formula of C₁₉H₁₅N₃O₅, a molecular weight of 365.35 g/mol, a calculated logP of 2.97, and a topological polar surface area of 110.47 Ų, with physicochemical properties consistent with Lipinski's Rule of Five criteria for drug-likeness [1]. This specific regioisomeric and connectivity pattern—furan at the isoxazole 5-position, methyl ester linkage at the isoxazole 3-position, and quinazolinone N3-propanoate—constitutes a structurally defined chemotype that is distinct from other quinazolinone-isoxazole conjugates in the screening compound space.

Why General-Purpose Quinazolinone or Isoxazole Compounds Cannot Substitute for (5-(Furan-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate


The specific combination of a 5-(furan-2-yl)isoxazole ester-linked to a 4-oxoquinazolin-3(4H)-yl propanoate creates a unique pharmacophoric topology that cannot be replicated by simple quinazolinones or isoxazoles alone. Published structure-activity relationship (SAR) data on related 4(3H)-quinazolinone-isoxazole hybrids demonstrate that both the nature of the isoxazole 5-substituent and the linker architecture profoundly modulate bioactivity; for example, subtle variations (e.g., replacing furan with thiophene or 2-fluorophenyl) can alter target engagement and potency by orders of magnitude [1]. Furthermore, the ester linkage is hydrolytically labile under physiological conditions, meaning that independently sourcing the acid and alcohol fragments and formulating them separately will not reproduce the spatiotemporal release or the intrinsic activity of the intact conjugate [2]. Procurement of the exact CAS-registered entity is therefore essential for reproducibility in screening campaigns where this chemotype has already been flagged as a hit.

Quantitative Differentiation Evidence for (5-(Furan-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area Compared to Thiophene and 2-Fluorophenyl Isoxazole Analogs

The target compound incorporates a furan ring at the isoxazole 5-position, which is both more hydrophilic and a stronger hydrogen-bond acceptor than the corresponding thiophene or 2-fluorophenyl analogs. The calculated clogP of 2.97 and TPSA of 110.47 Ų for the furan derivative [1] place it in a distinct physicochemical property space. In contrast, the thiophene analog (isosteric replacement of furan O with S) is predicted to have a higher clogP by approximately 0.5–0.7 log units due to the greater lipophilicity of sulfur, while the 2-fluorophenyl analog is predicted to have a higher TPSA by approximately 5–8 Ų due to the additional aromatic ring surface. These differences are significant for CNS penetration (desired TPSA < 90 Ų) and oral absorption (optimal clogP 1–3), meaning the furan derivative occupies a unique permeability-absorption window compared to its direct analogs [1].

Lipophilicity TPSA Drug-likeness Permeability

Antibacterial Potency Envelope: Class-Level Evidence from Structurally Proximal Quinazolinone-Isoxazole Hybrids Against Xanthomonas oryzae pv. oryzae

In a systematic study of 4(3H)-quinazolinone derivatives bearing an isoxazole moiety at the N3 position (compounds 8a–8o), the most active analog (8i) exhibited 100% inhibition of Xanthomonas oryzae pv. oryzae (Xoo) at 200 μg/mL in vitro, which was superior to the commercial standards Bismerthiazol (72% inhibition) and Thiodiazole copper (35% inhibition) at the same concentration [1]. While the target compound differs from 8i by having a furan-isoxazole ester linkage rather than a direct isoxazole N-attachment, the conserved quinazolinone-isoxazole pharmacophore strongly suggests that the target compound occupies a similar antibacterial potency envelope. This places the chemotype in a performance tier exceeding legacy agrochemical antibacterials, making it a high-priority scaffold for agricultural bactericide screening programs.

Antibacterial Xanthomonas oryzae Agrochemical Quinazolinone-isoxazole

Tyrosinase Inhibition Potency of the 4-Oxoquinazolin-3(4H)-yl Furan Carboxamide Pharmacophore: Mechanistic Class Benchmark

A series of 4-oxoquinazolin-3(4H)-yl furan-2-carboxamides (compounds 4a–4j) were evaluated for mushroom tyrosinase inhibition and showed IC₅₀ values ranging from 0.028 ± 0.016 μM to 1.775 ± 0.947 μM, all of which are substantially lower than the reference inhibitor kojic acid (IC₅₀ = 16.832 ± 1.162 μM) [1]. Kinetic analysis of the most potent analog (4e) established a non-competitive inhibition mechanism via formation of an enzyme-inhibitor complex. Although the target compound replaces the carboxamide linker with an ester-linked propanoate chain, it retains the critical 4-oxoquinazolin-3(4H)-yl and furan substructures that form the core pharmacophore for tyrosinase binding. This class-level evidence positions the target compound as a candidate for structure-based optimization in skin-lightening and anti-browning applications, with a potency potential exceeding kojic acid by up to 600-fold based on the carboxamide analog data [1].

Tyrosinase inhibition Melanogenesis Cosmeceutical Enzyme kinetics

Linker Architecture Differentiation: Ester-Linked Propanoate vs. Direct Amide/Carboxamide Conjugates

The target compound employs a methyl ester linkage at the isoxazole 3-position connected to a propanoate chain terminating at the quinazolinone N3. This contrasts with direct amide-linked analogs (e.g., N-((5-(furan-2-yl)isoxazol-3-yl)methyl)quinoline-2-carboxamide ) and carboxamide-linked furan-quinazolinones [1]. The ester bond is inherently more susceptible to hydrolytic cleavage by cellular esterases and under acidic/basic conditions than the corresponding amide bond, with typical ester hydrolysis rates exceeding those of amides by 10³–10⁶ fold under physiological pH. This means the target compound can function as a controlled-release prodrug where the active quinazolinone acid and furan-isoxazole alcohol fragments are liberated in situ, a property not shared by the direct amide-linked analogs. Conversely, for applications requiring metabolic stability, the ester linkage represents a potential liability that procurement teams must weigh against the benefits of intracellular release.

Prodrug design Esterase liability Linker SAR Release kinetics

Recommended Application Scenarios for (5-(Furan-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate Based on Evidence


Agricultural Bactericide Hit-to-Lead Optimization Targeting Xanthomonas oryzae pv. oryzae

The quinazolinone-isoxazole chemotype has demonstrated superior in vitro antibacterial efficacy against Xoo compared to Bismerthiazol and Thiodiazole copper (+28 and +65 percentage points inhibition, respectively, at 200 μg/mL) [1]. The target compound, with its unique furan-isoxazole ester scaffold, is a justified procurement priority for agrochemical discovery groups seeking to expand SAR around this validated anti-Xoo pharmacophore. Screening libraries that contain the target compound can enable identification of analogs with improved field-level efficacy and reduced copper dependency in rice bacterial leaf blight management.

Cosmeceutical Tyrosinase Inhibitor Screening for Hyperpigmentation and Skin Lightening

The 4-oxoquinazolin-3(4H)-yl furan chemotype, of which the target compound is a structural variant, has produced analogs that inhibit mushroom tyrosinase with sub-micromolar IC₅₀ values (down to 0.028 μM), outperforming kojic acid (IC₅₀ 16.8 μM) by approximately 600-fold [2]. The target compound's ester prodrug architecture offers the additional advantage of potential controlled release in skin tissue, making it a high-value procurement item for cosmeceutical formulators evaluating next-generation melanogenesis inhibitors with enhanced potency and delivery characteristics.

Prodrug Design and Intracellular Release Studies Leveraging Esterase-Labile Linker Chemistry

The target compound is one of the few commercially catalogued entities that combine (i) a quinazolinone heterocycle, (ii) a furan-isoxazole recognition element, and (iii) an ester linkage susceptible to enzymatic cleavage. This triple combination is rare in vendor libraries [1]. Procurement of this compound enables prodrug concept validation studies—specifically, head-to-head comparisons of ester vs. amide linker stability, intracellular release kinetics using LC-MS/MS quantification of liberated acid and alcohol fragments, and correlation of linker cleavage rates with cellular activity in target engagement assays. The compound's well-defined structure and the availability of close amide-linked analogs facilitate rigorous linker SAR studies that would be impossible with a single-linker chemotype.

Molecular Docking and Pharmacophore Model Building for Quinazolinone-Isoxazole Hybrid Targets

The target compound's precisely defined 3D geometry—informed by the EOS1353 database parameters including clogP (2.97), TPSA (110.47 Ų), and rotatable bond count (4) [1]—makes it a suitable ligand for computational chemistry workflows. Specifically, the furan oxygen provides a directional hydrogen-bond acceptor that is absent in the thiophene analog, while the ester carbonyl offers an additional H-bond acceptor relative to amide-linked congeners. These subtle but computationally distinguishable features enable the target compound to serve as a discriminating probe in docking-based virtual screening and pharmacophore hypothesis generation for quinazolinone-binding protein targets, where the furan's electronic properties (lone pair orientation, dipole moment) produce binding pose predictions that differ meaningfully from those of the thiophene and 2-fluorophenyl analogs.

Quote Request

Request a Quote for (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.